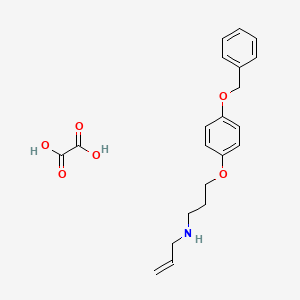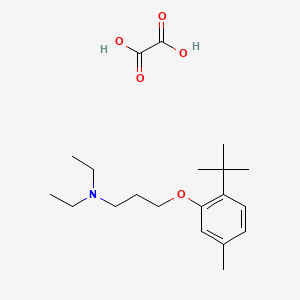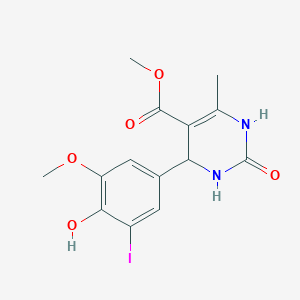![molecular formula C19H31NO7 B4000932 2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4000932.png)
2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid
Descripción general
Descripción
2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid is a complex organic compound It is characterized by its unique structure, which includes a methoxy group, a phenoxy group, and an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine typically involves multiple steps. The process begins with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with methoxyethanol under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained consistently, leading to efficient production. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as a component in formulations.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-2-methylpropane: Similar in structure but lacks the phenoxy and ethanamine groups.
2-methoxypropane: Contains a methoxy group but differs in the overall structure.
2-[2-(2-methoxyethoxy)ethoxy]ethanol: Shares the methoxy and ethoxy groups but has a different backbone.
Uniqueness
2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.C2H2O4/c1-14(2)16-11-15(3)12-17(13-16)21-10-9-20-8-6-18-5-7-19-4;3-1(4)2(5)6/h11-14,18H,5-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNZRGGMBCPPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNCCOC)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-{2-[(diphenylmethyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4000850.png)

![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000872.png)
![2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000878.png)
![N'-[4-(4-methyl-2-nitrophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000884.png)
![3'-(allylthio)-10'-bromo-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B4000907.png)


![2-chloro-N-{1-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4000921.png)

![6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4000936.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4000940.png)
![[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate](/img/structure/B4000946.png)
![1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4000952.png)
